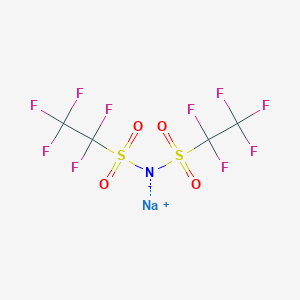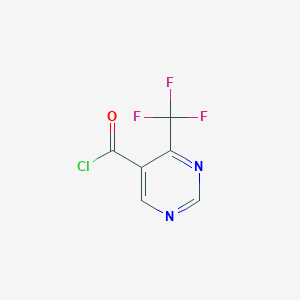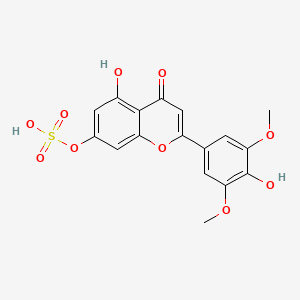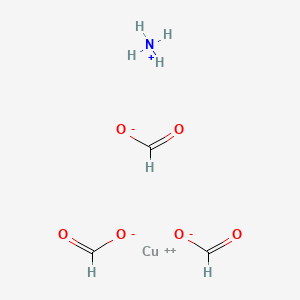
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a hydrazine carboxylate moiety
Métodos De Preparación
The synthesis of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzoic acid with methoxycarbonyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to introduce the hydrazine moiety. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Análisis De Reacciones Químicas
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also contains a tert-butyl group and is used in similar applications, but differs in its piperazine ring structure.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with a hydrazine moiety, but with different substituents and applications.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other compounds in its class.
Propiedades
Fórmula molecular |
C15H20N2O5 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]benzoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-6-7-10(8-11(9)13(19)21-5)12(18)16-17-14(20)22-15(2,3)4/h6-8H,1-5H3,(H,16,18)(H,17,20) |
Clave InChI |
GUYSXCSJJKCFOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NNC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)


![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)




![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)


![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
